![molecular formula C11H17N3O4S B592185 tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate CAS No. 1226781-82-3](/img/structure/B592185.png)
tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
Overview
Description
tert-Butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl ester, a methylsulfonyl group, and a dihydropyrrolo[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the dihydropyrrolo[3,4-c]pyrazole core through cyclization reactions, followed by the introduction of the tert-butyl ester and methylsulfonyl groups under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The tert-butyl ester and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it valuable for the synthesis of high-performance materials and advanced chemical products.
Mechanism of Action
The mechanism of action of tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate include other dihydropyrrolo[3,4-c]pyrazole derivatives with different substituents. These compounds share a similar core structure but differ in the functional groups attached to the core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Tert-butyl 2-(methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate (CAS No. 1226781-82-3) is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula : CHNOS
- Molecular Weight : 273.33 g/mol
- Physical Form : White solid
- Purity : ≥97% .
The compound features a pyrrolo[3,4-c]pyrazole core, which is known for its diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, related compounds have shown potent antibacterial and antifungal effects against various strains. One study reported that a pyrazole derivative exhibited a minimum inhibitory concentration (MIC) of 0.12 µg/mL against Shigella flexneri, indicating strong antibacterial properties compared to standard antibiotics like gentamicin .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been explored extensively. In vitro studies demonstrated that certain derivatives could inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition is crucial as excessive NO production is associated with inflammatory diseases. The anti-inflammatory effects were attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Synthesis and Derivatives
The synthesis of this compound involves the reaction of tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate with methylsulfonyl chloride in the presence of sodium hydride. The overall yield from this synthesis process was reported to be approximately 44% .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of similar compounds:
- Antibacterial Activity : A study evaluated quinoline derivatives containing pyrazole moieties for their antibacterial properties. The most potent derivative showed an MIC value significantly lower than that of conventional antibiotics .
- Anti-inflammatory Effects : Another research focused on the structure-activity relationship (SAR) of pyrazolo[4,3-c]quinoline derivatives demonstrated their ability to inhibit NO production effectively .
- Anticancer Potential : Certain pyrazolo compounds were tested in zebrafish embryo models for their anticancer activity. Results indicated that these compounds could inhibit cell proliferation effectively .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing tert-butyl 2-(methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate?
- Methodological Answer : The synthesis involves three critical stages:
Core Formation : Cyclization of pyrrolo-pyrazole precursors using conditions such as acid-catalyzed intramolecular cyclization (e.g., H₂SO₄ in THF at 0–25°C) .
Functionalization : Introduction of the methylsulfonyl group via nucleophilic substitution. For example, reacting a bromo or amino intermediate with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at 0°C to room temperature .
Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect amines during synthesis. Boc anhydride in DCM with 4N KOH is a common approach .
Optimization : Reaction yields (typically 70–86%) depend on solvent polarity, temperature control, and stoichiometric ratios of MsCl to intermediates .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) identifies protons adjacent to the methylsulfonyl group (δ 3.0–3.5 ppm for SO₂CH₃) and pyrrolo-pyrazole ring protons (δ 4.5–5.5 ppm for NH or CH₂ groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 312.12 for [M+H]⁺) .
- HPLC Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, using acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity during methylsulfonyl group introduction?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance sulfonylation efficiency by stabilizing charged intermediates .
- Temperature Control : Slow addition of MsCl at 0°C minimizes side reactions (e.g., over-sulfonylation) .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation by activating MsCl .
- Monitoring : TLC (silica gel, ethyl acetate/hexane 3:7) tracks reaction progress. Rf values for the product are typically 0.4–0.5 .
Q. What mechanistic insights explain the stability of the methylsulfonyl group under acidic or basic conditions?
- Methodological Answer :
- Acidic Conditions : The methylsulfonyl group is resistant to hydrolysis below pH 3 due to its strong electron-withdrawing nature, as demonstrated by stability assays in 1N HCl at 25°C for 24h .
- Basic Conditions : Degradation occurs above pH 10 (e.g., in 1N NaOH), likely via nucleophilic attack on the sulfonyl sulfur. LC-MS identifies desulfonylated byproducts (e.g., tert-butyl 2-amino derivatives) .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at >200°C, making the compound suitable for high-temperature reactions .
Q. How does the methylsulfonyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : The methylsulfonyl group acts as a directing group, enhancing regioselectivity in palladium-catalyzed arylations. For example, coupling with phenylboronic acid in dioxane/H₂O (3:1) at 80°C yields biaryl derivatives .
- Buchwald-Hartwig Amination : The sulfonyl group deactivates the pyrrolo-pyrazole ring, requiring stronger bases (e.g., Cs₂CO₃ instead of K₂CO₃) for effective C–N bond formation .
Properties
IUPAC Name |
tert-butyl 2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-11(2,3)18-10(15)13-5-8-6-14(19(4,16)17)12-9(8)7-13/h6H,5,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEHALFDVXIDSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CN(N=C2C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401123916 | |
Record name | 1,1-Dimethylethyl 2,6-dihydro-2-(methylsulfonyl)pyrrolo[3,4-c]pyrazole-5(4H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401123916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226781-82-3 | |
Record name | 1,1-Dimethylethyl 2,6-dihydro-2-(methylsulfonyl)pyrrolo[3,4-c]pyrazole-5(4H)-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1226781-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2,6-dihydro-2-(methylsulfonyl)pyrrolo[3,4-c]pyrazole-5(4H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401123916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.